molecular formula C14H14BrN B1401510 2-Bromo-6-mesitylpyridine CAS No. 868372-36-5

2-Bromo-6-mesitylpyridine

Cat. No.: B1401510
CAS No.: 868372-36-5
M. Wt: 276.17 g/mol
InChI Key: HIKRRXNPAIMTQI-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Pyridines in Synthetic Chemistry

Halogenated pyridines are fundamental building blocks in organic synthesis. The halogen atom, in this case, bromine, serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netnih.gov These reactions are pivotal for the construction of complex molecular architectures. The reactivity of the C-Br bond in 2-bromopyridines allows for the introduction of a wide array of substituents, making them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials. researchgate.netnih.gov The selective functionalization of dihalogenated pyridines, such as 2,6-dibromopyridine (B144722), is a significant area of research, aiming to create unsymmetrical 2,6-disubstituted pyridines which are otherwise challenging to prepare. researchgate.net

Steric and Electronic Effects of the Mesityl Moiety on Pyridine (B92270) Derivatives

The mesityl group is a bulky substituent known to exert significant steric and electronic effects. researchgate.netnih.gov Sterically, the two ortho-methyl groups of the mesityl moiety hinder free rotation around the C-C bond connecting it to the pyridine ring. This steric hindrance can influence the conformation of the molecule and control the approach of reagents to the adjacent reactive sites, such as the pyridine nitrogen and the bromine atom. rsc.orgmdpi.com This effect is crucial in catalysis, where the steric bulk of ligands can dictate the selectivity and efficiency of a catalytic process. researchgate.netnih.gov

Electronically, the mesityl group is electron-donating due to the inductive effects of its three methyl groups. This can increase the electron density of the pyridine ring, potentially influencing its reactivity and coordination properties. However, the non-planar orientation of the mesityl group with respect to the pyridine ring, caused by steric hindrance, can limit the extent of electronic communication through resonance. rsc.org

Overview of Current Research Trends for 2,6-Disubstituted Pyridines

2,6-Disubstituted pyridines are a prominent class of compounds in contemporary chemical research, primarily due to their application as "pincer" ligands in coordination chemistry and catalysis. nih.govtandfonline.com The two substituents at the 2 and 6 positions can coordinate to a metal center, creating a stable, well-defined catalytic environment. The nature of these substituents allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which is essential for optimizing catalytic activity and selectivity. tandfonline.com

Current research focuses on the development of novel 2,6-disubstituted pyridine ligands for a variety of catalytic transformations, including C-H activation, cross-coupling reactions, and polymerization. dicp.ac.cnresearchgate.net Furthermore, these compounds are being investigated for their potential in materials science, for example, in the construction of luminescent materials and organic light-emitting diodes (OLEDs), where the steric bulk of substituents can prevent self-quenching of luminescence. rsc.orgrsc.orgresearchgate.net

Academic Research Objectives and Scope for 2-Bromo-6-mesitylpyridine

The specific structural features of this compound make it a target of academic research with several key objectives. A primary goal is to explore its utility as a precursor for novel, sterically demanding ligands. The bromine atom can be readily substituted through cross-coupling reactions to introduce a second coordinating group, leading to the formation of asymmetrical pincer ligands. The bulky mesityl group would remain to enforce a specific geometry and steric environment around a coordinated metal center.

Another research avenue is the investigation of the impact of the mesityl group on the reactivity of the C-Br bond and the pyridine nitrogen. Understanding how the steric hindrance and electronic donation of the mesityl group affect reaction rates and selectivities in comparison to less hindered 2-bromopyridines is of fundamental interest. Furthermore, the synthesis of novel materials derived from this compound is a significant objective, with potential applications in areas such as molecular electronics and sensor technology.

Chemical Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound868372-36-5C14H14BrN276.17
2,6-Dibromopyridine626-05-1C5H3Br2N236.89
2-Bromopyridine (B144113)109-04-6C5H4BrN158.00
Mesitylboronic acid6690-54-6C9H13BO2164.01
Phenylboronic acid98-80-6C6H7BO2121.93
2-Bromo-6-methylpyridine5315-25-3C6H6BrN172.02
2-Amino-6-methylpyridine1824-81-3C6H8N2108.14
Sodium nitrite7632-00-0NaNO269.00
Hydrogen bromide10035-10-6HBr80.91
Bromine7726-95-6Br2159.81
Sodium hydroxide1310-73-2NaOH40.00

Research Findings Summary

Research AreaKey Findings
Synthesis The synthesis of 2,6-disubstituted pyridines can be achieved through sequential cross-coupling reactions on di-halogenated pyridines. The synthesis of unsymmetrical derivatives is a key challenge. researchgate.net
Reactivity The bromine atom in 2-bromopyridines is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination. researchgate.netnih.gov
Steric Effects The mesityl group is known to impose significant steric hindrance, influencing molecular conformation and reactivity at adjacent sites. This can be beneficial in catalysis for controlling selectivity. researchgate.netrsc.orgmdpi.com
Electronic Effects The mesityl group is electron-donating, which can affect the electronic properties of the pyridine ring. rsc.org
Applications 2,6-Disubstituted pyridines are widely used as ligands in catalysis and are being explored for applications in materials science, such as in OLEDs. nih.govtandfonline.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(2,4,6-trimethylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-9-7-10(2)14(11(3)8-9)12-5-4-6-13(15)16-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKRRXNPAIMTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90833208
Record name 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90833208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868372-36-5
Record name 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90833208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 6 Mesitylpyridine and Its Derivatives

Strategic Selection of Precursors and Starting Materials

The successful synthesis of 2-bromo-6-mesitylpyridine hinges on the logical choice of starting materials. The most common and practical starting point is 2,6-dibromopyridine (B144722), which allows for the selective introduction of the mesityl group.

Routes from 2,6-Dibromopyridine

2,6-Dibromopyridine serves as a versatile and readily available precursor for the synthesis of this compound. mdpi.comd-nb.info The presence of two bromine atoms allows for a mono-substitution reaction, where one bromine atom is replaced by a mesityl group, leaving the other bromine atom intact for further functionalization if desired. This selective monosubstitution is a key advantage of using this starting material. For instance, nickel-catalyzed cross-coupling reactions with arylmagnesium bromides have been shown to be highly selective, yielding the mono-arylated bromopyridine with minimal formation of the di-substitution product. d-nb.info

Incorporation of Mesityl Group via Organometallic Reagents (e.g., Mesitylboronic Acid, Mesitylmagnesium Bromide)

The introduction of the bulky mesityl group is typically achieved through the use of organometallic reagents. The two most prominent examples are mesitylboronic acid and mesitylmagnesium bromide.

Mesitylboronic Acid: This reagent is widely used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netvu.nl The reaction of 2,6-dibromopyridine with mesitylboronic acid in the presence of a suitable palladium catalyst and a base affords this compound. This method is popular due to its high functional group tolerance and generally good yields. researchgate.net

Mesitylmagnesium Bromide: This Grignard reagent is another effective means of introducing the mesityl group. researchgate.netresearchgate.net It can participate in transition metal-catalyzed cross-coupling reactions, often with nickel or palladium catalysts, to react with 2,6-dibromopyridine. d-nb.inforesearchgate.net The high reactivity of Grignard reagents allows for these reactions to occur under mild conditions. researchgate.net

Organometallic ReagentTypical ReactionKey Advantages
Mesitylboronic AcidSuzuki-Miyaura CouplingHigh functional group tolerance, good yields. researchgate.net
Mesitylmagnesium BromideNickel or Palladium-catalyzed Cross-CouplingHigh reactivity, mild reaction conditions. d-nb.inforesearchgate.net

Advanced Carbon-Carbon Bond Formation Strategies

The core of synthesizing this compound lies in the formation of the carbon-carbon bond between the pyridine (B92270) ring and the mesityl group. Advanced catalytic methods are employed to achieve this transformation efficiently.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of this compound. researchgate.netnih.govlibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (mesitylboronic acid) with a halide (2,6-dibromopyridine). researchgate.net The reaction is known for its versatility, mild conditions, and tolerance of a wide range of functional groups. libretexts.org Various palladium catalysts and ligands can be employed to optimize the reaction, and it has been successfully applied to the synthesis of a variety of substituted pyridines. researchgate.netnih.gov

A study on the Suzuki-Miyaura coupling of 2,6-dibromopyridine with various phenylboronic acids demonstrated high product yields, showcasing the efficiency of this method. researchgate.net The choice of solvent can also play a crucial role in the reaction's success. researchgate.net

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is another powerful strategy for creating a nucleophilic pyridine species that can then react with an appropriate electrophile. wikipedia.orgnih.gov This typically involves treating 2,6-dibromopyridine with a strong organometallic base, such as n-butyllithium, at low temperatures. mdpi.comrsc.org This process selectively replaces one of the bromine atoms with a metal (usually lithium), generating a lithiated pyridine intermediate. mdpi.comwikipedia.org This highly reactive intermediate can then be "quenched" by reacting it with an electrophile. While not directly used to install the mesityl group in a single step, this method is crucial for creating precursors that can then be further elaborated. For instance, the lithiated intermediate can react with a source of the mesityl group.

It's important to note that the regioselectivity of the metal-halogen exchange can be influenced by the reaction conditions and the specific organolithium reagent used. nih.govarkat-usa.org

Functional Group Interconversions and Derivatization

Once this compound is synthesized, the remaining bromine atom serves as a handle for further chemical modifications through functional group interconversions. wikipedia.orgvanderbilt.edu This allows for the creation of a diverse library of derivatives with tailored electronic and steric properties.

The bromine atom can be readily converted into other functional groups. For example, it can be displaced by nucleophiles or participate in further cross-coupling reactions to introduce different substituents at the 6-position. The bromine can also be transformed into an organometallic species, such as a lithiated or boronic ester derivative, which can then undergo a wide range of subsequent reactions. This versatility makes this compound a valuable building block in organic synthesis. For example, the synthesis of 2-bromo-6-formylpyridine has been reported, which could be a derivative pathway from this compound with appropriate modifications. escholarship.org

Synthesis of 2-(Bromomethyl)-6-mesitylpyridine

The direct synthesis of 2-(bromomethyl)-6-mesitylpyridine is not extensively documented in readily available literature. However, its synthesis can be approached through established chemical transformations analogous to those used for similar pyridine derivatives. Two primary plausible routes are the functionalization of a pre-existing bromopyridine core or the direct bromination of a methyl-substituted precursor.

One highly relevant synthetic strategy involves a metal-halogen exchange on a dibrominated precursor followed by electrophilic quenching. For instance, the synthesis of the analogous compound, 2-bromo-6-chloromethylpyridine, has been successfully achieved starting from 2,6-dibromopyridine. mdpi.com This procedure utilizes a Turbo Grignard reagent (isopropylmagnesium chloride lithium chloride complex) to achieve a selective mono-metal-halogen exchange at a manageable temperature of 0 °C, avoiding the cryogenic conditions (−78 °C) required for reagents like n-butyllithium. mdpi.com Following the formation of the 2-bromo-6-lithiopyridine or its Grignard equivalent, the intermediate can be reacted with a suitable electrophile like paraformaldehyde to install the hydroxymethyl group, yielding 2-bromo-6-(hydroxymethyl)pyridine. Subsequent conversion of the alcohol to the desired bromomethyl group could be achieved using a brominating agent such as phosphorus tribromide or carbon tetrabromide.

An alternative approach is the radical bromination of a 2-methyl-6-mesitylpyridine precursor. This method is commonly used for the benzylic bromination of methyl-substituted aromatic and heteroaromatic rings. The synthesis of 2,6-di(bromomethyl)pyridine from 2,6-dimethylpyridine (B142122) often employs brominating agents like N-Bromosuccinimide (NBS) or dibromo-hydantoin in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). google.com By controlling the stoichiometry of the brominating agent, it is possible to achieve selective mono-bromination on one of the methyl groups. google.com This suggests that 2-methyl-6-mesitylpyridine could be efficiently converted to 2-(bromomethyl)-6-mesitylpyridine under similar conditions.

A related transformation is the conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine using cyanuric chloride in DMF, which proceeds smoothly at room temperature. mdpi.com This highlights a pathway where the hydroxymethyl derivative is a key intermediate, which can then be halogenated. mdpi.com

Amination Reactions on Bromopyridine Scaffolds

The bromine atom on the this compound scaffold serves as an excellent leaving group for cross-coupling reactions, particularly for the formation of C-N bonds. Palladium-catalyzed Buchwald-Hartwig amination is a predominant method for synthesizing a wide array of aminopyridines from their bromo- or chloro-precursors. researchgate.netnih.govkoreascience.kr

These reactions typically involve a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand. researchgate.netkoreascience.kr The choice of ligand is critical and often dictates the efficiency and scope of the reaction. Commonly used ligands include bidentate phosphines like BINAP and chelating bis(diphenylphosphane) ligands, which have shown excellent results in the coupling of various amines with 2-bromopyridines. researchgate.netorganic-synthesis.com For more challenging substrates, including heteroaryl chlorides or sterically hindered amines, specialized biaryl phosphine ligands such as XPhos, DavePhos, and tBuXPhos are often employed. koreascience.krchemrxiv.orgrsc.org A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOt-Bu), is essential for the catalytic cycle. researchgate.netkoreascience.kr

The scope of the amination is broad, accommodating a variety of nitrogen nucleophiles. Reactions have been successfully performed with volatile primary and secondary amines (e.g., methylamine, ethylamine) by conducting the reaction in sealed tubes to prevent their evaporation. nih.govgeorgiasouthern.edugeorgiasouthern.edu The methodology is also effective for coupling with polyamines, leading to the synthesis of complex macrocyclic structures containing pyridine units. cas.czresearcher.life Furthermore, aromatic amines like aniline (B41778) derivatives can be coupled effectively. koreascience.kr

While palladium catalysis is prevalent, copper-catalyzed amination presents a more economical alternative. georgiasouthern.edu Microwave-assisted copper-catalyzed reactions have been used for the practical synthesis of substituted 2,6-diaminopyridines from halopyridines. georgiasouthern.edu

The table below summarizes representative conditions for the amination of bromopyridine scaffolds.

Catalyst SystemAmineBaseSolventConditionsYieldReference
Pd₂(dba)₃ / BINAPVarious primary/secondary aminesNaOt-BuToluene120 °C, Microwave, 10 minExcellent koreascience.kr
Pd(OAc)₂ / XPhosAnilineNaOt-BuNot specifiedNot specifiedGood researchgate.net
Pd(I) dimer / RuPhosMorpholineKOtBu1,4-Dioxane100 °C, 30 min64% chemrxiv.org
Copper CatalystMethylamineNot specifiedNot specifiedHigh Temp/Pressure Tube54.1% (for Am1) georgiasouthern.edugeorgiasouthern.edu

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis and derivatization of this compound rely heavily on the careful optimization of reaction parameters and the implementation of effective isolation techniques. For cross-coupling reactions like the Buchwald-Hartwig amination, several variables are systematically screened to maximize yield and minimize side products. Key variables include the choice of palladium precatalyst, phosphine ligand, base, solvent, reaction temperature, and time. chemrxiv.orgrsc.org

Optimization studies often involve screening a matrix of conditions. For example, in the amination of 4-bromotoluene (B49008) with morpholine, various Pd(I) dimer precatalysts supported by different biaryl phosphine ligands (e.g., JohnPhos, DavePhos, XPhos, RuPhos) were tested. chemrxiv.orgrsc.org The base is another critical parameter, with sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) being common choices; in some cases, one may provide superior results over the other. chemrxiv.org The reaction temperature can also be adjusted, with a decrease from 100°C to 80°C sometimes possible without a significant drop in yield, while an increase in reaction time can often drive the reaction to full conversion even at lower catalyst loadings. chemrxiv.org

The table below illustrates a typical optimization process for a Buchwald-Hartwig amination reaction.

EntryCatalyst (mol%)LigandBaseTemp (°C)TimeYield (%)Reference
1Pd(I) Dimer (0.5)tBuXPhos (L3)KOtBu10030 min<5 chemrxiv.org
2Pd(I) Dimer (0.5)XPhos (L4)KOtBu10030 min<5 chemrxiv.org
3Pd(I) Dimer (0.5)SPhos (L5)KOtBu10030 min60 chemrxiv.org
4Pd(I) Dimer (0.5)RuPhos (L6)KOtBu10030 min64 chemrxiv.org
5Pd(I) Dimer (0.5)RuPhos (L6)KOtBu801 h>99 chemrxiv.org
6Pd(I) Dimer (0.5)RuPhos (L6)NaOtBu801 h>99 chemrxiv.org

Once the reaction is complete, a systematic workup and purification procedure is required. A typical aqueous workup involves quenching the reaction, followed by extraction with an organic solvent like diethyl ether or dichloromethane. mdpi.comchemicalbook.com The combined organic layers are then washed, dried over an anhydrous salt such as magnesium sulfate, and concentrated under reduced pressure using a rotary evaporator. chemicalbook.com

For the removal of catalytic residues and purification of the final product, several methods are employed. Filtration through a pad of celite is a common first step to remove palladium black and other insoluble materials. organic-synthesis.comrsc.org For many non-volatile compounds, purification is achieved via silica (B1680970) gel column chromatography. organic-synthesis.com In cases where the product is a volatile solid, sublimation can be a highly effective purification technique, as demonstrated in the isolation of 2-bromo-6-alkylaminopyridines. georgiasouthern.edugeorgiasouthern.edu

Spectroscopic and Crystallographic Characterization of 2 Bromo 6 Mesitylpyridine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of 2-bromo-6-mesitylpyridine by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear as a set of multiplets in the downfield region, influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The protons of the mesityl group give rise to characteristic signals in the aromatic and aliphatic regions. Specifically, the two aromatic protons of the mesityl ring appear as a singlet, and the three methyl groups also produce distinct singlets, often with different chemical shifts due to their ortho and para positions relative to the pyridine ring.

A representative ¹H NMR (300 MHz, CDCl₃) spectrum of a related compound, 2-bromo-6-methylpyridine, shows signals at δ 7.25 (t), 6.71 (d), and 6.27 (d) for the pyridine protons and a signal for the methyl group. georgiasouthern.edu For this compound, the pyridine protons would exhibit similar splitting patterns, while the mesityl protons would present as a singlet for the two ring protons and two separate singlets for the ortho and para methyl groups.

Table 1: Representative ¹H NMR Chemical Shifts for 2-Bromo-6-substituted Pyridines

Compound Solvent Pyridine Ring Protons (ppm) Other Protons (ppm)
2-Bromo-6-methylpyridine CDCl₃ 7.25 (t), 6.71 (d), 6.27 (d) Methyl: ~2.50 (s)

Note: Data is illustrative and based on related structures. Actual chemical shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides a count of the unique carbon environments within the molecule. The pyridine ring carbons exhibit signals at distinct chemical shifts, with the carbon atom bonded to the bromine (C-2) appearing at a characteristic downfield position due to the halogen's deshielding effect. The other pyridine carbons (C-3, C-4, C-5, and C-6) also have specific resonances. The mesityl group contributes several signals: one for the ipso-carbon attached to the pyridine ring, two for the other aromatic carbons, and two for the ortho and para methyl carbons. libretexts.org The carbon attached to the bromine is typically found in the 140-145 ppm range, while other sp² carbons of the pyridine and mesityl rings appear between 120 and 160 ppm. libretexts.orglibretexts.org The methyl group carbons of the mesityl substituent are observed in the upfield region, typically around 20-25 ppm. libretexts.org

For instance, in the ¹³C NMR spectrum of the related 2-bromopyridine (B144113), the carbon signals appear at δ 150.3, 142.4, 138.6, 128.4, and 122.8. rsc.org Similarly, for 2-bromo-6-ethylaminopyridine, the pyridine carbon signals are observed at δ 158.94, 139.67, 127.14, 115.60, and 104.17. georgiasouthern.edu

Table 2: Representative ¹³C NMR Chemical Shifts for 2-Bromo-6-substituted Pyridines

Compound Solvent Pyridine Ring Carbons (ppm) Other Carbons (ppm)
2-Bromopyridine CDCl₃ 150.3, 142.4, 138.6, 128.4, 122.8 -

Note: Data is illustrative and based on related structures. Actual chemical shifts for this compound will differ.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, especially in cases of spectral overlap, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. georgiasouthern.edu A COSY spectrum would reveal the coupling relationships between adjacent protons in the pyridine ring, helping to differentiate the H-3, H-4, and H-5 protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. These techniques are invaluable for confirming the precise connectivity of the this compound framework. georgiasouthern.edu

Vibrational Spectroscopy for Molecular Structure Elucidation (IR and Raman)

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-Br stretching. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are usually observed in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, which can aid in the structural analysis.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is expected to show absorption bands corresponding to π→π* transitions within the pyridine and mesityl aromatic systems. The presence of the bromine atom and the mesityl group can influence the position and intensity of these absorption bands compared to unsubstituted pyridine. Typically, substituted pyridines exhibit intense absorption bands in the UV region, often below 300 nm. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. The molecular ion peak (M⁺) in the mass spectrum will show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2). sigmaaldrich.com

The fragmentation of this compound under electron ionization would likely involve the loss of the bromine atom, the mesityl group, or fragments from the pyridine ring. The observation of fragment ions corresponding to the loss of a bromine radical ([M-Br]⁺) and the mesityl cation or radical would be expected. The fragmentation pattern provides valuable information for confirming the structure of the molecule.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Bromopyridine
2-Bromo-6-methylpyridine
2-Bromo-6-ethylaminopyridine

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice. Current time information in Pasuruan, ID. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine the electron density distribution and, from that, the exact positions of the atoms in the molecule. This method is indispensable for the unambiguous determination of molecular structure and conformation. nih.gov

Determination of Molecular Geometry and Conformation

The primary outcome of a single-crystal X-ray diffraction study is the determination of the molecule's geometry. This includes a detailed account of all bond lengths, bond angles, and torsion angles. For this compound, particular attention would be paid to the orientation of the mesityl group relative to the pyridine ring. The steric hindrance introduced by the bulky mesityl group is expected to cause a significant dihedral angle between the two aromatic systems.

The key geometric parameters to be determined would include:

The C-Br bond length.

The bond lengths and angles within the pyridine ring.

The bond lengths and angles within the mesityl group.

The C-C bond length connecting the pyridine and mesityl rings.

The torsion angle defining the twist between the pyridine and mesityl planes.

These values would be presented in detailed tables to allow for comparison with related structures and theoretical calculations.

Interactive Table: Selected Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
Br1C2Data not available
C6C7Data not available
N1C2Data not available
N1C6Data not available

Interactive Table: Selected Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
N1C2Br1Data not available
C5C6C7Data not available
N1C6C7Data not available

Interactive Table: Selected Torsion Angles for this compound

Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
N1C6C7C8Data not available
C5C6C7C12Data not available

Analysis of Crystal Packing and Supramolecular Interactions (e.g., π-π Stacking, Halogen Bonding, Hydrogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is dictated by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated and analyzed:

π-π Stacking: The presence of two aromatic rings (pyridine and mesityl) suggests the possibility of π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. The centroid-to-centroid distances and the nature of the offset would be quantified.

Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. This is a directional interaction between the electrophilic region on the halogen and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of another pyridine ring or the π-system of a mesityl group. The Br···N or Br···π distances and the C-Br···X angle would be key indicators of such interactions.

Hydrogen Bonding: While conventional hydrogen bonds are absent, weak C-H···π or C-H···N interactions involving the methyl or aromatic hydrogens could play a role in stabilizing the crystal packing. The distances and angles of these contacts would be systematically analyzed.

A detailed description of these interactions would be provided, often visualized through packing diagrams. The analysis of these supramolecular synthons is critical for understanding the forces that direct the self-assembly of the molecules in the solid state.

Interactive Table: Potential Supramolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
π-π StackingPyridine RingMesityl RingData not availableData not available
Halogen BondingC-BrPyridine NData not availableData not available
C-H···πMethyl C-HPyridine RingData not availableData not available

Theoretical and Computational Investigations of 2 Bromo 6 Mesitylpyridine

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure of molecules. For a compound like 2-Bromo-6-mesitylpyridine, a typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p). These calculations would optimize the molecule's geometry to find its lowest energy state and determine various electronic properties. This would include the distribution of electron density, the molecular electrostatic potential, and the energies of the molecular orbitals. While such studies have been performed on related molecules like 2-bromo-3-hydroxy-6-methylpyridine, specific findings for this compound are not present in the accessible literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Molecular Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For instance, in a study of 2-bromo-3-hydroxy-6-methylpyridine, the HOMO-LUMO gap was calculated to be -5.39512 eV, indicating its potential for chemical interactions. d-nb.info This type of analysis provides insights into how the molecule might interact with other chemical species. d-nb.info However, the specific HOMO, LUMO, and energy gap values for this compound have not been reported.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyridine (B92270) Derivative (Note: This data is for 2-bromo-3-hydroxy-6-methylpyridine and is provided for illustrative purposes only, as no such data exists in the literature for this compound.)

ParameterValue (eV)
HOMO Energy-6.582
LUMO Energy-1.187
HOMO-LUMO Gap-5.395

Source: Modeled after data reported for analogous compounds. d-nb.info

Conformational Landscape and Energy Profile Studies

The presence of the bulky mesityl group attached to the pyridine ring introduces the possibility of rotational isomers, or conformers. The bond connecting the pyridine and mesityl rings is a key rotational axis. Conformational analysis would involve calculating the molecule's energy as this dihedral angle is systematically varied. This process generates a potential energy surface, identifying the lowest-energy (most stable) conformation and the energy barriers to rotation between different conformers. Such studies are crucial for understanding the molecule's three-dimensional structure and how its shape might influence its reactivity and interactions. To date, no conformational landscape or energy profile studies for this compound have been published.

Computational Prediction and Validation of Spectroscopic Data

Theoretical calculations are frequently used to predict spectroscopic data, such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, researchers can assign the peaks observed in an experimental IR spectrum to specific molecular motions. Similarly, computational methods can predict the chemical shifts in ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for validating experimental data and ensuring the correct structural assignment of a synthesized compound. While the synthesis of this compound is reported, the corresponding computational prediction and validation of its spectroscopic data are not detailed in the available literature.

Advanced Applications in Ligand Design and Catalysis

Development of 2-Bromo-6-mesitylpyridine as a Ligand Precursor

The primary utility of this compound in advanced chemical synthesis is as a precursor to highly structured ligands. Its derivatives are integral to creating specific coordination environments for transition metals, which is fundamental for developing novel catalysts and materials.

While research into ligands for Extended Metal Atom Chains (EMACs) often involves various substituted pyridines, this compound serves as a key starting material for specific scaffolded ligands not necessarily limited to EMACs but crucial in broader coordination chemistry. georgiasouthern.edugeorgiasouthern.edu For instance, it is used to synthesize complex N-heterocyclic carbene (NHC) and phosphane ligands. caltech.edud-nb.info

Key synthetic routes starting from this compound include:

Aza-Arylphosphane Ligands: A notable synthesis involves the reaction of this compound with a sodium phosphide (B1233454) reagent, such as a solution of NaPPh2 in THF. This nucleophilic substitution replaces the bromine atom to yield a 2-(diphenylphosphino)-6-mesitylpyridine ligand. One documented procedure afforded the pure product as a white solid in 79% yield after purification by flash column chromatography. d-nb.info

Di(pyridyl) NHC Proligands: this compound is used to construct di(pyridyl)-functionalized N-heterocyclic carbene proligands. The synthesis can be performed via a neat reaction of the substituted pyridine (B92270) with excess imidazole (B134444) in the presence of potassium carbonate (K2CO3) at high temperatures. This initial step forms an N-substituted imidazole. A subsequent reaction with a second equivalent of this compound yields the desired imidazolium (B1220033) proligand, which can be isolated as a tetrafluoroborate (B81430) salt. caltech.edu

Imidazolinium-Derived Ligands: The compound is also a precursor for imidazolinium-based ligands. However, research has shown that the palladium-catalyzed Buchwald-Hartwig coupling of this compound with ethylenediamine (B42938) to create the diamine intermediate results in lower yields compared to starting with the analogous 2-chloro-6-mesitylpyridine. caltech.edu Efforts to optimize the palladium-catalyzed conditions or improve the low yield from the bromo-precursor were reported as unsuccessful. caltech.edu

Table 1: Synthesis of Ligand Precursors from this compound

Ligand Type Reactants Catalyst/Reagents Yield Source(s)
Aza-Arylphosphane This compound, NaPPh₂ THF 79% d-nb.info
Di(pyridyl) NHC Proligand This compound, Imidazole K₂CO₃, NaBF₄ --- caltech.edu
N,N'-diamine (for Imidazolinium ligand) This compound, Ethylenediamine Pd-catalyst Low Yield caltech.edu

The mesityl group (2,4,6-trimethylphenyl) is not a passive substituent; it is a critical architectural element that imposes significant steric hindrance. This bulk is intentionally designed into ligands to control the coordination geometry and reactivity of metal centers.

In ligands derived from this compound, the mesityl group flanks the nitrogen atom of the pyridine ring. This steric shield influences how a transition metal can approach and bind to the ligand. caltech.edud-nb.info The bulky nature of this group can:

Limit the coordination number: It can prevent the coordination of multiple ligands to a single metal center, favoring the formation of complexes with lower coordination numbers.

Create a specific binding pocket: The steric bulk helps to form a well-defined cavity around the metal's active site, which can influence the selectivity of catalytic reactions.

Stabilize reactive species: By sterically protecting the metal center, the ligand can stabilize otherwise unstable low-coordinate or reactive metal complexes.

In the case of the aza-arylphosphane ligands, the combination of the mesityl group's bulk and the spatial arrangement of the phosphine (B1218219) donor creates a unique coordination environment that has been exploited in catalysis. d-nb.info Similarly, for the di(pyridyl) NHC ligands, the two mesityl groups create a sterically crowded environment around the carbene and pyridine donors, which is crucial for their subsequent coordination behavior with metals like iron. caltech.edu

Ligands synthesized from this compound have been successfully coordinated with various transition metals to form well-defined complexes.

Iron Complexes: The di(pyridyl) NHC and imidazolinium-derived proligands have been used to generate monoligated iron(II) chloride (FeCl₂) complexes. These complexes were formed by reacting the proligand salts with a 1:1 mixture of FeCl₂ and sodium bis(trimethylsilyl)amide (NaHMDS). The resulting iron complexes were noted to exhibit paramagnetically-shifted features in their ¹H NMR spectra, confirming the coordination to the paramagnetic iron center. caltech.edu

Ruthenium Complexes: Aza-arylphosphane ligands derived from this compound have been studied for their coordination with ruthenium. In one study, the ligand exchange reaction between a ruthenium-acetonitrile complex and 2-(diphenylphosphino)-6-(2,4,6-triisopropylphenyl)pyridine was monitored. Complete ligand exchange was achieved after extended reaction times at 60 °C, demonstrating the formation of the desired ruthenium-phosphane complex that could then be applied in catalysis. d-nb.info

Catalytic Applications Utilizing this compound Derivatives

The true functional value of ligands derived from this compound is realized in their application in transition metal-catalyzed reactions. The unique steric and electronic properties of these ligands can be used to control and enhance catalytic processes. researchgate.net

Derivatives of this compound are versatile in organic synthesis, where they can be converted into organocatalysts and advanced intermediates through various transition-metal-catalyzed reactions like Suzuki, Ullmann, and Sonogashira couplings. mdpi.comsioc-journal.cn The ligands synthesized from this precursor are particularly effective in specialized catalytic transformations.

A primary example is the use of novel aza-arylphosphane ligands in ruthenium-catalyzed reactions. Specifically, these ligands have been successfully employed in the anti-Markovnikov hydration of terminal alkynes. d-nb.info In this transformation, the ruthenium complex, bearing the ligand derived from this compound, catalyzes the addition of water across the alkyne's triple bond in a highly selective manner.

The architecture of ligands derived from this compound has a direct and profound impact on the outcome of catalytic reactions.

Influence on Selectivity: The steric bulk of the mesityl group is a key factor in controlling reaction selectivity. In the ruthenium-catalyzed hydration of terminal alkynes, the sterically demanding environment created by the aza-arylphosphane ligand is crucial for achieving high regioselectivity. d-nb.info It directs the incoming nucleophile to the terminal carbon of the alkyne, leading to the formation of the anti-Markovnikov aldehyde product, an outcome that is often challenging to achieve with less sophisticated catalysts.

Intermediacy in the Synthesis of Complex Organic Molecules

This compound serves as a crucial intermediate in the synthesis of elaborate organic structures, particularly in the construction of specialized ligands for transition-metal catalysis. Its unique structure, featuring a bulky mesityl group ortho to the nitrogen on a pyridine ring and a reactive bromine atom at the other ortho position, allows for sequential and selective functionalization. This makes it a valuable building block for creating sterically demanding and electronically tunable ligand frameworks that are not easily accessible through other synthetic routes.

Synthesis of N-Heterocyclic Carbene (NHC) Proligands

A significant application of this compound is in the preparation of di(pyridyl) N-heterocyclic carbene (NHC) proligands. These proligands are precursors to NHC ligands, which are widely used to stabilize metal centers in catalysis. The synthesis involves a neat reaction of this compound with an excess of imidazole, facilitated by a base such as potassium carbonate at elevated temperatures. This initial step results in the formation of an N-substituted imidazole. The subsequent reaction with a second equivalent of the substituted pyridine yields the desired imidazolium proligand. caltech.edu This final product can be isolated as a tetrafluoroborate salt through anion exchange. caltech.edu The low yield obtained when starting with this compound for certain coupling reactions, such as the Buchwald-Hartwig coupling with ethylenediamine, has led researchers to explore alternative precursors like 2-chloro-6-mesitylpyridine for specific target molecules. caltech.edu

Table 1: Synthesis of Di(pyridyl) NHC Proligand

Reactant 1 Reactant 2 Reagents Product
This compound Imidazole K₂CO₃ N-(6-mesitylpyridin-2-yl)-1H-imidazole

Synthesis of Aza-Arylphosphane Ligands

This compound is also a key starting material for the synthesis of novel aza-arylphosphane ligands. These ligands are important in the development of catalysts for specific organic transformations, such as the anti-Markovnikov hydration of alkynes. In a typical procedure, this compound is reacted with a source of the phosphino (B1201336) group, such as a solution of sodium diphenylphosphide (NaPPh₂). d-nb.info This nucleophilic substitution reaction replaces the bromo group with a diphenylphosphino moiety, affording the 2-(diphenylphosphino)-6-mesitylpyridine ligand in good yield after purification. d-nb.info This phosphane ligand can then be used to form catalytically active ruthenium complexes. d-nb.info

Table 2: Synthesis of 2-(diphenylphosphino)-6-mesitylpyridine

Reactant Reagent Solvent Product Yield

The utility of bromopyridine derivatives extends to various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are commonly employed to functionalize the pyridine ring. researchgate.netorganic-chemistry.org For instance, 2-bromopyridine (B144113) can be coupled with mesitylboronic acid using a palladium catalyst to synthesize 2-mesitylpyridine. researchgate.net Similarly, 2-Bromo-6-methylaminopyridine has been utilized in palladium-catalyzed cross-coupling reactions to build more complex scaffolded ligands for stabilizing extended metal atom chains (EMACs). georgiasouthern.edu These examples underscore the versatility of the bromo-pyridine motif, shared by this compound, in constructing complex molecular architectures for advanced applications.

Future Perspectives and Unexplored Research Avenues for 2 Bromo 6 Mesitylpyridine

Remaining Challenges in Synthetic Accessibility and Scalability

While the synthesis of 2,6-disubstituted pyridines is a well-established area of organic chemistry, the preparation of 2-Bromo-6-mesitylpyridine on a large scale presents several challenges that are yet to be fully addressed. The introduction of the bulky mesityl group can significantly hinder reaction kinetics and may require specialized catalytic systems to achieve high yields.

Key challenges include:

Cross-Coupling Efficiency: The synthesis of this compound would likely involve a cross-coupling reaction, which can be notoriously difficult with sterically demanding substrates. The "2-pyridyl problem," which refers to the often-poor reactivity and instability of 2-pyridyl organometallic reagents, further complicates these transformations acs.org. Overcoming these hurdles will likely require the development of novel, highly active catalyst systems, possibly employing sterically demanding N-heterocyclic carbene (NHC) ligands that can facilitate challenging cross-coupling reactions. acs.orgnih.govnih.gov

Purification and Isolation: The purification of the final product from reaction mixtures containing starting materials, byproducts, and catalyst residues can be a significant bottleneck in achieving high purity on a large scale. The development of efficient and scalable purification protocols, such as crystallization or selective extraction, will be crucial.

Cost-Effectiveness: For any practical applications to be realized, the synthesis of this compound must be economically viable. This necessitates the use of readily available and inexpensive starting materials and reagents, as well as the optimization of reaction conditions to maximize yield and minimize waste.

Potential for Novel Ligand Scaffolds in Coordination Chemistry

The unique steric and electronic properties of this compound make it an excellent precursor for the design of novel ligand scaffolds for coordination chemistry. The bulky mesityl group can create a well-defined coordination pocket around a metal center, influencing the geometry, reactivity, and stability of the resulting complexes.

The bromine atom serves as a versatile handle for further functionalization, allowing for the introduction of a wide range of donor groups to create bidentate, tridentate, or even more complex polydentate ligands. This modular approach to ligand design could lead to the development of catalysts with enhanced activity and selectivity for a variety of organic transformations.

Table 1: Potential Ligand Architectures Derived from this compound

Ligand TypePotential Donor GroupsPotential Applications
Bidentate (N,N')Pyridine (B92270), Imidazole (B134444), PyrazoleCatalysis, Luminescent Materials
Bidentate (N,P)Phosphine (B1218219)Cross-coupling reactions
Tridentate (N,N,N)Bis(pyrazolyl)pyridineSpin-crossover materials
Tridentate (N,N,O)Pyridine, PhenolBioinorganic chemistry

The steric hindrance provided by the mesityl group is expected to play a crucial role in stabilizing low-coordinate metal complexes, which are often highly reactive and catalytically active. Furthermore, the ability to tune the electronic properties of the ligand by modifying the substituents on the mesityl ring or by introducing different donor groups offers a powerful tool for fine-tuning the catalytic performance of the resulting metal complexes. The development of chiral-at-metal catalysts using sterically demanding ligands is an emerging area where derivatives of this compound could find application. researchgate.net

Integration into Advanced Functional Materials

The functionalization of this compound opens up avenues for its integration into a variety of advanced materials with tailored properties. The rigid and sterically defined nature of this building block can be exploited to control the morphology and performance of polymers, molecular sensors, and organic electronic devices.

Conjugated Polymers for Sensing: By incorporating 2,6-disubstituted pyridine units into the backbone of conjugated polymers, it is possible to create materials that exhibit changes in their photophysical properties upon binding to specific ions. researchgate.net The mesityl group in this compound-derived polymers could enhance solubility and processability while also influencing the sensitivity and selectivity of the material as an ion sensor.

Organic Light-Emitting Diodes (OLEDs): Pyridine-3,5-dicarbonitrile derivatives have shown promise in the development of high-efficiency OLEDs. nih.gov The unique electronic properties of this compound, once appropriately functionalized, could lead to the development of novel electron-transporting or emissive materials for OLED applications.

Biologically Active Materials: 2,6-Disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease. nih.gov The specific steric and electronic features of this compound could be leveraged to design new and more potent inhibitors.

Future work in this area will involve the synthesis and characterization of new materials incorporating the this compound motif and the evaluation of their performance in various applications.

Future Directions in Theoretical Modeling and Predictive Chemistry

Computational chemistry and theoretical modeling will undoubtedly play a pivotal role in guiding the future research and development of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and coordination properties of this molecule.

Table 2: Potential Applications of Theoretical Modeling for this compound Research

Modeling TechniqueResearch ApplicationExpected Insights
Density Functional Theory (DFT)Catalyst DesignElectronic properties, reaction mechanisms, transition state energies
Molecular Dynamics (MD)Material SciencePolymer morphology, ligand-protein interactions
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryPrediction of biological activity

Key areas where theoretical modeling can make a significant impact include:

Predicting Reaction Outcomes: Computational models can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound, aiding in the design of more efficient synthetic routes.

Designing Novel Catalysts: By modeling the interaction of this compound-derived ligands with various metal centers, it is possible to computationally screen for promising catalyst candidates with desired properties, such as high activity and selectivity. This can significantly accelerate the discovery of new and improved catalysts for a wide range of chemical transformations.

Understanding Material Properties: Theoretical simulations can be employed to predict the photophysical, electronic, and mechanical properties of materials incorporating the this compound unit, providing a deeper understanding of structure-property relationships and guiding the design of materials with optimized performance.

The synergy between experimental and theoretical approaches will be crucial for unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the critical physicochemical properties of 2-Bromo-6-methylpyridine, and how do they influence experimental handling?

  • Methodological Answer : Key properties include:
  • Density : 1.512 g/mL at 25°C, affecting solvent layering and purification steps .
  • Boiling Point : 102–103°C at 20 mmHg, relevant for distillation and reflux conditions .
  • Molecular Weight : 172.03 g/mol, critical for stoichiometric calculations .
  • Hazard Profile : Classified as a skin/eye irritant (Hazard Code: Eye Irrit. 2, Skin Irrit. 1), necessitating PPE like gloves and goggles during handling .
  • Storage : Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .

Q. What synthetic routes are validated for preparing 2-Bromo-6-methylpyridine?

  • Methodological Answer : A common method involves halogen exchange : heating 2-chloro-6-methylpyridine with bromotrimethylsilane (TMSBr) under controlled conditions . Alternative routes include:
  • Nickel-catalyzed reductive coupling of 2-halomethylpyridines, optimizing catalyst loading (e.g., 5 mol% Ni) and reaction time (12–24 hrs) to improve yield .
  • Cross-coupling reactions using palladium catalysts, though regioselectivity must be verified via NMR or X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for 2-Bromo-6-methylpyridine-derived catalytic systems?

  • Methodological Answer : Yield variations often arise from:
  • Catalyst Purity : Trace impurities in nickel or palladium precursors (e.g., [NiCl₂(PPh₃)₂]) can alter reactivity. Use high-purity ligands (e.g., bidentate P,N phosphinitooxazolines) and pre-catalyst screening .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility but cause side reactions. Compare yields across solvents (toluene vs. THF) .
  • Data Validation : Apply systematic error analysis (e.g., GC-MS for byproduct identification) and replicate experiments under inert atmospheres to exclude oxygen interference .

Q. What advanced techniques confirm the regioselectivity of functionalized 2-Bromo-6-methylpyridine derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolves steric effects of the methyl group and bromine’s electronic impact, as demonstrated in crystallographic studies of ruthenium complexes .
  • DFT Calculations : Model reaction pathways to predict regioselectivity, cross-referenced with experimental NMR (e.g., 13C^{13}\text{C} for substituent effects) .
  • HPLC-PDA : Detects minor isomers in coupling reactions, using C18 columns and acetonitrile/water gradients for separation .

Q. How do steric and electronic properties of 2-Bromo-6-methylpyridine ligands affect nickel-catalyzed ethylene oligomerization?

  • Methodological Answer :
  • Steric Effects : The methyl group at position 6 hinders axial coordination, favoring linear α-olefin production. Compare activity with bulkier ligands (e.g., mesityl derivatives) .
  • Electronic Tuning : Bromine’s electron-withdrawing nature stabilizes Ni(0) intermediates, enhancing turnover frequency. Use electrochemical methods (e.g., cyclic voltammetry) to quantify redox potentials .
  • Catalyst Optimization : Screen ligand-to-metal ratios (1:1 vs. 2:1) and co-catalysts (e.g., MAO) to balance activity and selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data for 2-Bromo-6-methylpyridine in literature?

  • Methodological Answer :
  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify thermal behavior, ensuring samples are anhydrous and free of isomers .
  • Synthetic Reproducibility : Compare melting points across batches synthesized via halogen exchange vs. cross-coupling, noting solvent residues (e.g., ethyl acetate) that depress melting points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.